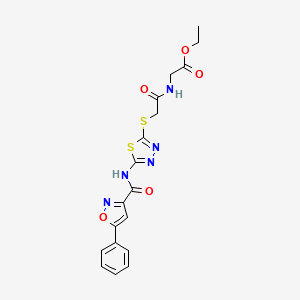
Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C18H17N5O5S2 and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound , have been synthesized and evaluated as glutaminase inhibitors. These inhibitors play a crucial role in cancer therapy by targeting glutaminase, an enzyme critical for cancer cell energy metabolism. One analog demonstrated similar potency to BPTES with improved solubility and showed potential in inhibiting the growth of human lymphoma cells both in vitro and in vivo, suggesting a promising approach for cancer treatment (Shukla et al., 2012).
Analgesic and Anti-inflammatory Agents
Compounds containing the 1,3,4-thiadiazol moiety have been designed, synthesized, and evaluated as anti-inflammatory and analgesic agents. This research highlights the therapeutic potential of thiadiazol derivatives in managing pain and inflammation. One compound, in particular, showed significant in vitro anti-inflammatory activity compared to ibuprofen, indicating the relevance of thiadiazole derivatives in drug discovery for inflammatory diseases (Shkair et al., 2016).
α-Glucosidase Inhibition for Diabetes Management
Research on 5-arylisoxazole-1,3,4-thiadiazole hybrids, which share a structural similarity with the compound , has identified potent α-glucosidase inhibitors. These inhibitors are crucial for managing type 2 diabetes by slowing down carbohydrate digestion and glucose absorption. One synthesized compound exhibited superior inhibitory activity compared to acarbose, a standard drug, offering a promising avenue for developing non-sugar-based inhibitors for diabetes treatment (Saeedi et al., 2020).
Synthesis of Heterocycles for Insecticidal Applications
The synthesis of novel heterocycles incorporating a thiadiazole moiety from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been explored for potential insecticidal applications. These compounds were evaluated against the cotton leafworm, showing the versatility of thiadiazole derivatives in developing agricultural chemical agents (Fadda et al., 2017).
Antirheumatic Potential
The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been synthesized and evaluated. These compounds demonstrated significant antioxidant, analgesic, and anti-rheumatic effects, highlighting the therapeutic potential of such derivatives in treating rheumatic diseases (Sherif & Hosny, 2014).
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S2/c1-2-27-15(25)9-19-14(24)10-29-18-22-21-17(30-18)20-16(26)12-8-13(28-23-12)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,19,24)(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQWNBVNFIGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

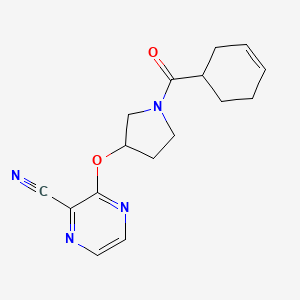

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2691536.png)
![1-(2-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2691538.png)



![8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione](/img/structure/B2691546.png)
![[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B2691547.png)
![1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea](/img/structure/B2691548.png)
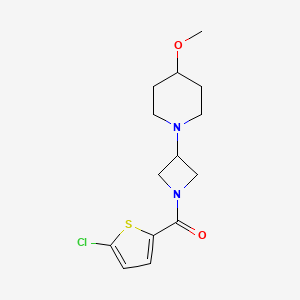
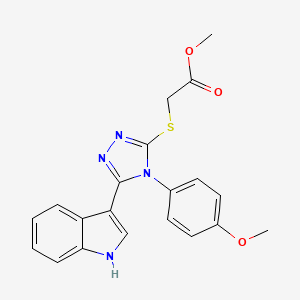
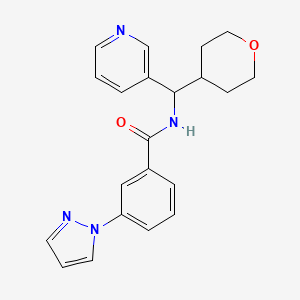
![methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2691554.png)